molecular formula C27H38D6O3 B1191723 Paricalcitol-D6

Paricalcitol-D6

Cat. No.: B1191723
M. Wt: 422.67
Attention: For research use only. Not for human or veterinary use.
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Description

Paricalcitol-D6 is the deuterated form of Paricalcitol(Zemplar), which is a drug used for the prevention and treatment of secondary hyperparathyroidism (excessive secretion of parathyroid hormone) associated with chronic renal failure. IC50 value: Target: Vd analog Chemically, it is 19-nor-1,25-(OH)2-vitamin D2 or 19-nor-1,25-dihydroxyvitamin D2, being an analog of 1,25-dihydroxyergocalciferol, the active form of vitamin D2.

Properties

Molecular Formula

C27H38D6O3

Molecular Weight

422.67

SMILES

CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3)O)O)C

Origin of Product

United States

The Significance of Stable Isotope Labeled Analogs in Pharmacological Sciences

In the realm of pharmacology, understanding a drug's journey through the body—its absorption, distribution, metabolism, and excretion (ADME)—is paramount. Stable isotope-labeled analogs, compounds where one or more atoms are replaced with a heavier, stable isotope like deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), have become indispensable for these investigations. acanthusresearch.comcrimsonpublishers.com

The primary advantage of using stable isotope-labeled compounds lies in their ability to be distinguished from their non-labeled counterparts by mass-sensitive analytical techniques, most notably mass spectrometry. crimsonpublishers.comnih.gov This allows researchers to trace the labeled drug molecule within a biological system, even in the presence of its endogenous or co-administered non-labeled form. nih.gov This technique has proven invaluable in a variety of studies:

Internal Standards in Bioanalysis: Stable isotope-labeled analogs are considered the gold standard for internal standards in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS). acanthusresearch.comnih.gov Because they are chemically almost identical to the analyte of interest, they co-elute and experience similar ionization and matrix effects, leading to more accurate and precise quantification of the drug in complex biological matrices like plasma or urine. acanthusresearch.comcrimsonpublishers.com Paricalcitol-D6, for instance, is used as an internal standard for the quantification of Paricalcitol (B1678470) in human plasma. nih.gov

Pharmacokinetic and Bioavailability Studies: These labeled compounds are instrumental in determining the pharmacokinetic profiles of drugs. nih.gov They allow for the precise measurement of drug concentrations over time, providing critical data on absorption rates, distribution volumes, and clearance rates. nih.gov Furthermore, co-administering a labeled and an unlabeled form of a drug in different formulations can be used to assess relative bioavailability. nih.gov

Metabolite Identification and Pathway Elucidation: By tracking the metabolic fate of a stable isotope-labeled drug, researchers can identify novel metabolites and delineate metabolic pathways. crimsonpublishers.comcrimsonpublishers.com

The Rationale for Deuterium Incorporation in Paricalcitol Research

The choice of deuterium (B1214612) for labeling Paricalcitol (B1678470) is a strategic one, rooted in the "deuterium kinetic isotope effect" (KIE). The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). humanjournals.com This increased bond strength can slow down the rate of chemical reactions that involve the cleavage of this bond, a common step in drug metabolism by enzymes such as the cytochrome P450 (CYP) family. humanjournals.comresearchgate.net

The incorporation of deuterium into drug molecules, a process known as deuteration, can therefore offer several advantages in a research context:

Modulating Metabolic Rate: By strategically placing deuterium atoms at sites on the Paricalcitol molecule that are susceptible to metabolic breakdown, researchers can slow down its metabolism. nih.gov This allows for a more detailed investigation of the parent drug's pharmacological effects before it is extensively converted into metabolites.

Improving Metabolic Stability: Deuteration can enhance the metabolic stability of a drug, which can be a desirable property to investigate. researchgate.netnih.gov This can lead to a longer half-life and altered pharmacokinetic profile, providing insights into the relationship between drug exposure and pharmacological response. researchgate.net

Investigating Drug-Drug Interactions: By altering the metabolic pathway of a drug, deuteration can be used as a tool to study and potentially mitigate drug-drug interactions. gabarx.com

Paricalcitol D6 As a Mechanistic Research Tool

Strategies for Isotopic Labeling of Paricalcitol

The primary strategy for synthesizing this compound involves the late-stage introduction of deuterium (B1214612) onto a side-chain precursor. This approach is efficient as it utilizes well-known, non-deuterated intermediates for the construction of the core A-ring and C/D-ring systems, reserving the isotopic labeling step for the final phase of the side-chain assembly.

De novo Synthesis with Targeted Deuterium Atom Incorporation

The synthesis of the hexadeuterated side chain is a de novo process built upon a pre-formed C/D-ring intermediate. The key to this strategy is the highly specific incorporation of six deuterium atoms at the desired positions (C26 and C27) in a single, high-yielding step.

This targeted incorporation is almost universally achieved through the reaction of a C/D-ring fragment bearing a C25-ester group with a deuterated Grignard reagent. iiarjournals.orgresearchgate.net Specifically, deuterated methylmagnesium bromide (CD₃MgBr) or deuterated methylmagnesium iodide (CD₃MgI) is used. iiarjournals.orgiiarjournals.org The Grignard reagent performs a double nucleophilic addition to the ester carbonyl. The first addition yields a ketone intermediate, which is immediately attacked by a second molecule of the Grignard reagent, resulting in the formation of a tertiary alcohol with two newly attached trideuteromethyl (-CD₃) groups. researchgate.netthieme-connect.com This reaction elegantly and efficiently creates the required 25-hydroxy-26,26,26,27,27,27-d6 side chain. iiarjournals.org

Table 1: Key Reaction for Deuterium Incorporation

Reactant 1 Reactant 2 Product Feature Reference

Deuteration of Precursor Molecules and Intermediates

The synthesis of this compound relies on the use of specific deuterated and non-deuterated precursor molecules. The primary deuterated precursor is the Grignard reagent, while the main non-deuterated precursor is a complex C/D-ring synthon that is prepared through a multi-step synthesis.

Deuterated Precursors : The essential deuterated reagent is a deuterated methyl organometallic compound, typically prepared from deuterated methyl halides (CD₃X). Deuterated methyl iodide is a common starting material for generating the corresponding Grignard reagent (CD₃MgI). iiarjournals.org

Non-Deuterated Precursors : The non-deuterated intermediate is a C/D-ring fragment that has been functionalized with an ester group at the terminus of a partially constructed side chain. This precursor is often an advanced intermediate, such as an ethyl or methyl ester derived from a C22-aldehyde or iodide. iiarjournals.orggoogle.comresearchgate.net For instance, an intermediate C22-iodide can be alkylated with ethyl acrylate (B77674) to form the required ester side chain, which is then ready for the Grignard reaction with CD₃MgI. iiarjournals.orgresearchgate.net

Chemical Transformation Pathways to this compound

Wittig-Horner and Julia Olefination Approaches in Analog Synthesis

The crucial step in assembling the full carbon skeleton of Paricalcitol and its analogs is the formation of the conjugated triene system by coupling the A-ring and C/D-ring fragments. The Wittig-Horner (also known as the Horner-Wadsworth-Emmons) reaction is a predominant method for this transformation. endotherm-lsm.comresearchgate.net

In this approach, an A-ring phosphine (B1218219) oxide synthon is treated with a strong base to generate a stabilized carbanion. This anion then reacts with a C/D-ring ketone synthon (e.g., a Grundmann's ketone derivative) to form the C7-C8 double bond, completing the triene system. endotherm-lsm.com For the synthesis of this compound, the C/D-ring ketone would already contain the fully formed, hexadeuterated side chain.

The Julia olefination and its modified versions, such as the Julia-Kocienski olefination, represent another powerful strategy for coupling molecular fragments and are also employed in vitamin D synthesis. researchgate.net This reaction typically involves the coupling of a sulfone (often part of the C/D-ring fragment) with an aldehyde or ketone (such as an A-ring synthon) to generate the olefin. researchgate.netresearchgate.net

Table 2: Key Coupling Reactions in Paricalcitol Synthesis

Reaction Type A-Ring Synthon C/D-Ring Synthon Bond Formed References
Wittig-Horner Phosphine Oxide Ketone C7=C8 endotherm-lsm.comresearchgate.net

Multi-step Synthetic Routes from Vitamin D2 Precursors

Vitamin D2 (Ergocalciferol) serves as a common and cost-effective starting material for the C/D-ring synthon. iiarjournals.orgresearchgate.net A typical synthetic sequence involves the oxidative cleavage of the Vitamin D2 molecule. Ozonolysis is a frequently used method to break the bonds in the triene system, separating the A-ring from the C/D-ring fragment. researchgate.netresearchgate.net This cleavage yields key intermediates like the Inhoffen-Lythgoe diol, which retains the stereochemistry of the C/D-ring system. iiarjournals.org This diol is then subjected to a series of chemical transformations to install the side chain precursor (the C25-ester), which is subsequently deuterated as described previously before being coupled with an A-ring synthon.

Independent Synthesis and Coupling of Ring A and C/D Synthons

The convergent synthesis of this compound epitomizes the strategy of independent synthon preparation followed by coupling.

C/D-Ring Synthon Synthesis : Starting from Vitamin D2, the C/D-ring fragment is obtained and modified. iiarjournals.org This involves protecting the hydroxyl groups, elaborating the side chain through intermediates like C22-aldehydes or iodides, forming the C25-ester, and finally, reacting it with the deuterated Grignard reagent to install the d6-tertiary alcohol moiety. The final step in this pathway is typically the oxidation of the C8-hydroxyl to the Grundmann's ketone derivative required for the coupling reaction.

A-Ring Synthon Synthesis : The A-ring synthon, typically a phosphine oxide for the Wittig-Horner reaction, is prepared separately. A common chiral starting material for the A-ring is (-)-quinic acid, which allows for the correct stereochemical configuration of the hydroxyl groups at C1 and C3. endotherm-lsm.com More modern approaches may also utilize techniques like ring-closing metathesis.

Coupling : The final major construction step is the coupling of the A-ring phosphine oxide with the hexadeuterated C/D-ring ketone, followed by deprotection steps to yield the final this compound molecule. endotherm-lsm.com

Purification and Spectroscopic Characterization of Deuterated Batches

The purification and characterization of this compound are critical for its primary application as an internal standard in quantitative analyses. nih.gov Its structural similarity to Paricalcitol allows for the use of similar analytical techniques, while its distinct mass facilitates differentiation in mass spectrometry.

Purification: High-Performance Liquid Chromatography (HPLC) is a principal method for purifying Paricalcitol and its analogs. newdrugapprovals.orggoogle.com Given the structural similarities, HPLC is also employed for the purification of this compound to separate it from non-deuterated species and other synthesis-related impurities. science.gov For analysis in biological matrices like human plasma, a liquid-liquid extraction method is often used to isolate Paricalcitol and the this compound internal standard before analysis. nih.gov

Spectroscopic Characterization: A combination of chromatographic and spectroscopic methods is used to confirm the identity and purity of this compound batches.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most prominent technique for the characterization and quantification of Paricalcitol, using this compound as an internal standard. nih.gov A highly sensitive and specific LC-ESI-MS/MS (Electrospray Ionization) method has been developed for this purpose. nih.govresearchgate.net In a typical application, chromatographic separation is achieved on a C18 column, with both Paricalcitol and this compound eluting at approximately the same time, for instance, around 2.6 minutes. nih.govresearchgate.net The mass spectrometer differentiates between the analyte and the deuterated standard based on their mass-to-charge ratio.

Table 1: Physicochemical and Analytical Data for this compound

Property Data
Molecular Formula C₂₇H₃₈D₆O₃
Molecular Weight 422.67 g/mol
Primary Application Internal Standard for LC-MS/MS
Purification Method High-Performance Liquid Chromatography (HPLC)
Analytical Method Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Chromatographic Column Zorbax SB C18

| Typical Elution Time | ~2.6 minutes |

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): NMR and MS are fundamental techniques for the structural elucidation of vitamin D analogs. ebi.ac.uk While specific NMR spectra for this compound are not detailed in the provided research, these methods are essential for confirming the successful and specific incorporation of deuterium atoms into the molecular structure. Predicted LC-MS/MS spectra for the non-deuterated Paricalcitol are available, which serve as a basis for interpreting the data for its deuterated counterpart. hmdb.ca

Table 2: Compound Names Mentioned in this Article

Compound Name
Paricalcitol
This compound

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as the cornerstone for the analysis of this compound. This powerful combination allows for the separation, detection, and quantification of the compound in complex biological matrices. Highly sensitive, specific, and rapid LC-MS/MS methods have been developed and validated for the quantification of Paricalcitol in human plasma, utilizing this compound as an internal standard. nih.govresearchgate.net These methods are crucial for pharmacokinetic studies, enabling the measurement of plasma concentrations of Paricalcitol following its administration. nih.govresearchgate.net

The integration of Ultra-High Performance Liquid Chromatography (UHPLC) with mass spectrometry offers significant advantages for the analysis of this compound. UHPLC systems utilize columns with smaller particle sizes (typically under 2 µm), which allows for separations at higher linear velocities and pressures. This results in substantially shorter run times, increased sample throughput, and improved chromatographic resolution. For instance, a rapid LC-MS/MS method for Paricalcitol analysis using this compound achieved a total chromatographic run time of 6.0 minutes, with the elution of both compounds occurring at approximately 2.6 minutes. nih.gov The efficiency of UHPLC is critical in high-throughput environments, such as in clinical trial sample analysis, where a large number of samples need to be processed efficiently.

Tandem mass spectrometry (MS/MS) is indispensable for the selective and sensitive detection of this compound. This technique involves multiple stages of mass analysis. In the first stage, the precursor ion (the ionized molecule of interest) is selected. This ion is then fragmented in a collision cell, and in the second stage, a specific product ion (a fragment of the precursor) is selected and detected. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of specificity, as it is highly unlikely that an interfering compound will have the same precursor ion, product ion, and retention time as the analyte of interest. nih.govscience.gov This selectivity is crucial when analyzing complex samples like human plasma, where numerous endogenous and exogenous compounds are present. nih.govresearchgate.net

The choice of ionization source is a critical parameter in developing an LC-MS method. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are the most common ionization techniques for this purpose.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules, like Paricalcitol. It generates ions directly from a liquid phase, minimizing thermal degradation. medchemexpress.com Published methods for the quantification of Paricalcitol using this compound have successfully employed ESI in the positive ion mode. nih.govresearchgate.net ESI is particularly effective for a wide range of compounds, from small molecules to large biomolecules. medchemexpress.com

Atmospheric Pressure Chemical Ionization (APCI): APCI is another valuable ionization technique that is complementary to ESI. It is generally more suitable for less polar and more volatile compounds. zu.edu.pk While ESI is more commonly reported for Paricalcitol analysis, APCI can be a viable alternative, especially if matrix effects are a concern with ESI. The selection between ESI and APCI often depends on the specific analyte and the matrix in which it is being analyzed. zu.edu.pk

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive detection method used in tandem mass spectrometry. It involves monitoring a specific precursor ion to product ion transition for a particular compound. For quantitative analysis, at least one MRM transition is selected for the analyte (Paricalcitol) and one for the internal standard (this compound).

While the use of this compound as an internal standard in LC-MS/MS assays for Paricalcitol is well-documented, specific precursor and product ion (m/z) values for their MRM transitions are not consistently reported in publicly available scientific literature. The optimization of these transitions is a critical step in method development and is typically performed by infusing the pure compounds into the mass spectrometer to determine the most stable and intense precursor and product ions.

The following table illustrates the type of data that would be generated during method development for Paricalcitol and its deuterated internal standard, this compound. The values presented are hypothetical examples based on the principles of mass spectrometry for deuterated standards.

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zIonization Mode
ParicalcitolValue not available in sourcesValue not available in sourcesPositive ESI
This compoundValue not available in sourcesValue not available in sourcesPositive ESI

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Modes

Role of this compound as an Internal Standard in Bioanalytical Assays

The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis by LC-MS/MS. Its role is to compensate for variations that can occur during sample preparation and analysis, thereby improving the accuracy and precision of the results.

The fundamental principle of the internal standard method is to add a known amount of a compound (the internal standard) that is structurally and physicochemically similar to the analyte of interest to every sample, calibrator, and quality control sample. This compound is an ideal internal standard for Paricalcitol because it has the same chemical structure, with the only difference being the substitution of six hydrogen atoms with deuterium atoms. zu.edu.pk

This structural similarity ensures that this compound behaves almost identically to Paricalcitol during sample extraction, chromatography, and ionization. Any loss of analyte during sample processing or fluctuations in instrument response will affect both the analyte and the internal standard to the same extent. Therefore, the ratio of the analyte's response to the internal standard's response is used for quantification. This ratio is directly proportional to the concentration of the analyte and remains constant even if the absolute responses vary. This approach effectively corrects for matrix effects and other sources of variability, leading to highly reliable and robust quantitative data. nih.govresearchgate.net

Quantification in Biological Matrices (e.g., plasma)

The quantification of paricalcitol in biological matrices like human plasma is predominantly achieved using highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. nih.govresearchgate.net In these assays, this compound is employed as an internal standard (IS) to ensure accuracy and correct for any variability during sample preparation and analysis. nih.gov

A widely adopted procedure involves liquid-liquid extraction (LLE) to isolate paricalcitol and this compound from the plasma matrix. This extraction is followed by chromatographic separation, typically on a C18 column, and subsequent detection by a tandem mass spectrometer. nih.govresearchgate.net The use of an isocratic mobile phase with a gradient flow can achieve efficient separation with a total chromatographic run time of approximately 6.0 minutes, where both paricalcitol and this compound elute at around 2.6 minutes. nih.gov Detection is performed using a triple quadrupole tandem mass spectrometer, which offers high selectivity and sensitivity for quantitative analysis. researchgate.net

Assessment of Assay Validation Parameters: Sensitivity, Selectivity, Accuracy, and Precision

For a bioanalytical method to be considered reliable, it must undergo rigorous validation to assess several key parameters as per regulatory guidelines.

Sensitivity: The sensitivity of the assay is determined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. For the quantification of paricalcitol using this compound as an internal standard, a high degree of sensitivity has been achieved, with a reported LLOQ of 10 pg/mL in human plasma. nih.gov

Selectivity: Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. In the context of paricalcitol analysis, this involves ensuring that there is no interference from endogenous plasma components or other metabolites at the retention times of paricalcitol and this compound. The high specificity of tandem mass spectrometry contributes significantly to the selectivity of the method. google.com

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of scatter between a series of measurements. These parameters are evaluated by analyzing quality control (QC) samples at multiple concentration levels on the same day (intra-day) and on different days (inter-day). The acceptance criteria for accuracy are typically within ±15% of the nominal value (±20% at the LLOQ), and for precision, the relative standard deviation (RSD) should not exceed 15% (20% at the LLOQ). nih.govnih.gov

Interactive Data Table: Illustrative Assay Precision and Accuracy for Paricalcitol Quantification

Quality Control SampleConcentration (pg/mL)Intra-Day Precision (%RSD)Intra-Day Accuracy (%Bias)Inter-Day Precision (%RSD)Inter-Day Accuracy (%Bias)
LLOQ10≤ 20.0± 20.0≤ 20.0± 20.0
Low QC30≤ 15.0± 15.0≤ 15.0± 15.0
Medium QC200≤ 15.0± 15.0≤ 15.0± 15.0
High QC400≤ 15.0± 15.0≤ 15.0± 15.0

Note: This table presents illustrative data based on typical acceptance criteria for bioanalytical method validation. The values are representative of expected outcomes for a validated assay.

Method Development and Validation for Deuterated Compound Analysis

The use of a deuterated internal standard like this compound is a cornerstone of modern bioanalytical method development, particularly for LC-MS/MS assays. The rationale behind using a stable isotope-labeled (SIL) internal standard is that it behaves nearly identically to the analyte during extraction, chromatography, and ionization, thereby compensating for matrix effects and other sources of variability. nih.goveijppr.com

The development of a method involving a deuterated compound focuses on:

Selection of an appropriate SIL internal standard: The ideal SIL-IS has a sufficient mass difference from the analyte (typically ≥ 3 amu) to prevent isotopic crosstalk, while maintaining the same physicochemical properties. This compound, with six deuterium atoms, fits this requirement well.

Optimization of mass spectrometric conditions: This involves tuning the instrument to achieve the best sensitivity and specificity for both the analyte and the deuterated internal standard.

Chromatographic separation: The chromatographic method should ensure that the analyte and its deuterated internal standard co-elute or have very close retention times. nih.gov

Validation of the internal standard's performance: During validation, it is crucial to demonstrate that the internal standard response is stable and does not show significant variability due to matrix effects. This ensures that the analyte-to-internal standard peak area ratio remains constant and reliable for quantification. nih.gov

The validation process for a method using a deuterated internal standard follows the same rigorous guidelines for selectivity, sensitivity, accuracy, precision, and stability as the analyte itself. The stability of the deuterated compound in the biological matrix and in stock solutions is also thoroughly assessed.

Mechanistic Pharmacokinetics of Paricalcitol D6 in Preclinical Models

Absorption and Tissue Distribution Studies Using Isotopic Tracers

Preclinical studies, primarily in rats, have utilized isotopically labeled Paricalcitol (B1678470), such as ³H-Paricalcitol, to investigate its absorption and distribution. Following oral administration, Paricalcitol is absorbed from the gastrointestinal tract primarily via passive diffusion. fda.gov It is a fat-soluble compound and is incorporated into chylomicrons for absorption through the lymphatic system. nih.gov

Tissue distribution studies in rats with radiolabeled Paricalcitol have shown that the compound distributes to various organs. fda.gov One hour after administration, the highest concentrations of radioactivity were found in the pituitary, thyroid, whole blood, heart, pancreas, salivary gland, bone marrow, subcutaneous fat, and bladder. fda.gov By the four-hour mark, the highest levels were observed in the Harderian gland, kidneys, and testes, and by eight hours, the liver showed the highest concentration. fda.gov In pregnant rats, Paricalcitol and its metabolites were found to be distributed to the placenta, amniotic fluid, and various fetal tissues, including the liver and kidneys. fda.gov

While these studies were conducted with ³H-Paricalcitol, the data provides a foundational understanding of how Paricalcitol-D6 is likely absorbed and distributed in preclinical models. The use of this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for pharmacokinetic studies confirms its utility as a tracer for its non-deuterated counterpart. researchgate.net

Table 1: Tissue Distribution of Radioactivity in Rats Following a Single Oral Dose of ³H-Paricalcitol (20 µg/kg)
Tissue/OrganConcentration (ng equivalents/g) at 1 hrConcentration (ng equivalents/g) at 4 hrConcentration (ng equivalents/g) at 8 hr
Liver9.5724.4428.93
Kidneys4.593.682.16
Lungs5.009.041.13
Skin1.131.040.75
Whole Blood2.693.011.63
Plasma (mL)12.475.302.54
Data derived from a study in Sprague-Dawley rats. fda.gov

Metabolic Pathways and Enzyme Identification

Paricalcitol undergoes extensive metabolism by both hepatic and extrahepatic enzymes. nih.govnih.govpharmacompass.compharmacompass.com

Identification of Hepatic and Extrahepatic Enzyme Systems (e.g., Mitochondrial CYP24, CYP3A4, UGT1A4)

In vitro data have identified several key enzymes involved in the metabolism of Paricalcitol. These include mitochondrial CYP24, as well as the more classical drug-metabolizing enzymes CYP3A4 and UGT1A4. nih.govnih.govpharmacompass.comdrugbank.com CYP3A4, a major phase I enzyme primarily found in the liver and intestine, is partially responsible for the metabolism of Paricalcitol. nih.govdrugbank.com The involvement of UGT1A4, a phase II enzyme, indicates that direct glucuronidation is also a pathway for Paricalcitol's metabolism. nih.govnih.gov The presence and activity of these enzymes in extrahepatic tissues such as the kidney and gastrointestinal tract suggest that metabolism is not limited to the liver. nih.govnih.gov

Characterization of Deuterated Metabolites and Biotransformation Pathways

The primary biotransformation pathways for Paricalcitol include 24(R)-hydroxylation, 24,26- and 24,28-dihydroxylation, and direct glucuronidation. nih.govnih.govpharmacompass.com The major metabolite identified in human plasma is 24(R)-hydroxy Paricalcitol, which has been shown to be less active than the parent compound in a rat model of parathyroid hormone (PTH) suppression. nih.govnih.gov

Influence of Deuterium (B1214612) Labeling on Metabolic Stability and Enzyme Kinetics

Deuterium labeling at a site of metabolic oxidation can lead to a "kinetic isotope effect," where the C-D bond is broken more slowly than a C-H bond by metabolic enzymes. googleapis.com This can result in increased metabolic stability, a longer half-life, and reduced clearance of the drug. googleapis.com For this compound, the deuterium atoms are typically located on the side chain. glpbio.commedchemexpress.com If these positions are sites of enzymatic attack by enzymes like CYP24 or CYP3A4, a kinetic isotope effect could be observed.

Excretion Routes and Mass Balance Investigations in Animal Models

Mass balance studies in preclinical models, such as rats, have been conducted using radiolabeled Paricalcitol to determine the routes of excretion. nih.gov Following a single intravenous dose of ³H-Paricalcitol in healthy subjects, approximately 74% of the radioactive dose was recovered in the feces, with only 16% found in the urine. nih.gov This indicates that hepatobiliary excretion is the primary route of elimination for Paricalcitol and its metabolites. nih.govnih.govdrugbank.com After oral administration of ³H-Paricalcitol, the parent drug was extensively metabolized, with only about 2% of the dose eliminated unchanged in the feces and no parent drug found in the urine. pharmacompass.com

While specific mass balance studies on this compound in animal models are not detailed in the available literature, the excretion profile is expected to be predominantly through the fecal route, similar to the parent compound.

Table 2: Excretion of Radioactivity in Healthy Subjects Following a Single Intravenous Dose of ³H-Paricalcitol
Excretion RoutePercentage of Recovered Radioactive Dose
Feces~74%
Urine~16%
Data from a study in healthy human subjects, providing insight into the likely primary excretion routes in preclinical models. nih.gov

Pharmacokinetic Modeling and Simulation Leveraging Deuterated Data

Pharmacokinetic (PK) modeling and simulation are valuable tools for understanding and predicting the behavior of drugs in the body. The use of deuterated compounds like this compound is particularly advantageous for such studies. Stable isotope-labeled tracers allow for the differentiation of the administered drug from endogenous compounds and can be used in "microdosing" studies or to assess steady-state pharmacokinetics without discontinuing existing therapy.

While specific PK models for this compound in preclinical species are not publicly available, the principles of using deuterated compounds in PK modeling are well-established. Data from studies using this compound can be used to develop and refine physiologically based pharmacokinetic (PBPK) models. These models can simulate the absorption, distribution, metabolism, and excretion of the drug, and help in predicting its behavior in different physiological or disease states. For instance, simulation software can be used to predict the oral absorption and disposition of vitamin D analogs. researchgate.net The use of deuterated vitamin D analogs has been instrumental in clinical pharmacokinetic studies to determine clearance rates. nih.gov

Molecular and Cellular Pharmacodynamics of Paricalcitol D6

Vitamin D Receptor (VDR) Binding Kinetics and Selectivity

The biological effects of Paricalcitol (B1678470) are initiated by its binding to the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression. nih.govarchivesofrheumatology.org This interaction is central to its therapeutic action, particularly in the management of secondary hyperparathyroidism. amegroups.org Paricalcitol is a synthetic, biologically active vitamin D2 analog designed for selective VDR activation. researchgate.netmdpi.com

Paricalcitol's pharmacologic activity is mediated through its binding to the VDR in various target tissues, including the parathyroid gland, intestine, and bone. archivesofrheumatology.org Upon binding, the Paricalcitol-VDR complex forms a heterodimer with the retinoid X receptor (RXR). researchgate.netspnefro.pt This complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. nih.govresearchgate.netspnefro.pt

Studies comparing Paricalcitol to the endogenous VDR activator, calcitriol, reveal important differences in affinity and activity, which underpin Paricalcitol's selectivity. While both compounds bind to the VDR, Paricalcitol generally shows a lower binding affinity than calcitriol, especially in intestinal and bone tissues. revistanefrologia.com In preclinical rat models, Paricalcitol was found to be approximately ten-fold less effective at mobilizing calcium and phosphorus from the skeleton compared to calcitriol. spnefro.pt This differential affinity contributes to a wider therapeutic window, allowing for the suppression of parathyroid hormone with a reduced risk of hypercalcemia and hyperphosphatemia. mdpi.com

ParameterParicalcitolCalcitriolImplication
VDR Binding Affinity Lower, particularly in intestinal and bone tissue. revistanefrologia.comHigher (considered the natural, high-affinity ligand). revistanefrologia.comReduced calcemic and phosphatemic activity. spnefro.pt
PTH Suppression Effective in suppressing PTH levels. spnefro.ptEffective in suppressing PTH levels. spnefro.ptBoth are potent PTH suppressors.
Effect on Renin mRNA Potent suppressor (IC₅₀ = 3.5 nmol·L⁻¹). nih.govPotent suppressor (IC₅₀ = 3.6 nmol·L⁻¹). nih.govSimilar potency in renin gene regulation. nih.gov
Intestinal Ca Absorption Stimulates less intestinal calcium absorption. karger.comStimulates greater intestinal calcium absorption. karger.comLower risk of hypercalcemia. karger.com

This table provides a comparative overview of Paricalcitol and Calcitriol based on preclinical and clinical findings.

Paricalcitol is characterized as a selective VDR activator (sVDRA). spnefro.ptwikigenes.org This selectivity means it preferentially acts on the VDR in the parathyroid gland over VDRs in the intestine and bone. spnefro.pt The clinical consequence of this selectivity is a significant reduction in parathyroid hormone (PTH) levels with minimal concurrent increases in serum calcium and phosphorus levels, a common side effect of non-selective VDR activators like calcitriol. wikigenes.orgoup.com

The mechanism for this selectivity is linked to differential gene regulation in various tissues. karger.com In vitamin D-deficient rats, Paricalcitol was shown to induce less expression of intestinal VDR-dependent genes involved in calcium transport compared to calcitriol. karger.com This selective modulation allows for the separation of therapeutic effects on the parathyroid gland from the calcemic effects on the intestine and bone, which is a key advantage in clinical use. mdpi.com

Ligand-Receptor Interaction Profiling and Affinity Studies

Modulation of Gene Expression by Paricalcitol-D6 via VDR Activation

Activation of the VDR by Paricalcitol initiates a cascade of genomic events, leading to changes in the transcription of numerous target genes. nih.govnih.gov This modulation of gene expression is the fundamental mechanism through which Paricalcitol exerts its therapeutic effects. researchgate.net

Parathyroid Hormone (PTH): A primary therapeutic goal of Paricalcitol is the management of secondary hyperparathyroidism. amegroups.org Paricalcitol achieves this by directly suppressing the transcription of the PTH gene in the parathyroid glands. nih.govarchivesofrheumatology.org By binding to the VDR in parathyroid cells, Paricalcitol inhibits the synthesis and subsequent secretion of PTH, helping to normalize hormone levels. amegroups.org

Klotho: The Klotho protein is a critical regulator of mineral homeostasis and is highly expressed in the kidneys and parathyroid glands. amegroups.orgnih.gov In a study using uremic rats, chronic kidney disease (CKD) led to a significant decrease in Klotho expression in the kidney and aorta, while expression in the parathyroid gland remained unchanged. amegroups.orgnih.gov Treatment with Paricalcitol prevented the decrease in renal Klotho expression and significantly increased its expression in the parathyroid gland. amegroups.orgnih.gov This tissue-dependent regulation of Klotho by Paricalcitol highlights its complex role in mineral metabolism beyond direct PTH suppression. amegroups.orgnih.gov

TissueEffect of Uremia on Klotho ExpressionEffect of Paricalcitol Treatment in Uremic Rats
Kidney Decreased by 66%. amegroups.orgnih.govPrevented the decrease in Klotho expression. amegroups.orgnih.gov
Parathyroid Gland Unchanged. amegroups.orgnih.govIncreased expression by 31%. amegroups.orgnih.gov
Aorta (Intimal-medial area) Decreased by 69%. amegroups.orgnih.govNo effect. amegroups.orgnih.gov
Aorta (Adventitial area) Increased by 67%. amegroups.orgnih.govBlunted the increase in Klotho expression. amegroups.orgnih.gov

Data from a study on uremic rats demonstrating the tissue-specific regulation of Klotho protein by Paricalcitol. amegroups.orgnih.gov

Paricalcitol's regulation of calcium and phosphate (B84403) homeostasis is a direct result of its VDR-mediated influence on gene expression. nih.govoup.com However, its selective nature results in a different profile of gene activation compared to non-selective activators. karger.com Paricalcitol upregulates genes encoding calcium-binding proteins and transporters in the intestine, but to a lesser extent than calcitriol. karger.com This leads to a reduced intestinal absorption of calcium and phosphate, which is a key factor in its lower risk of causing hypercalcemia and hyperphosphatemia. spnefro.ptkarger.com In a clinical trial with hemodialysis patients, those treated with Paricalcitol absorbed approximately 14% less intestinal calcium compared to those treated with calcitriol, despite similar effects on PTH suppression. karger.com

Beyond its role in mineral metabolism, Paricalcitol influences a variety of other genes involved in processes like fibrosis and cellular differentiation. nih.govnih.gov

Research has identified specific effects of Paricalcitol on several genes:

ANP, Fibronectin, and Collagen III: In a murine model of cardiac pressure overload, treatment with Paricalcitol was found to reduce the mRNA expression of atrial natriuretic peptide (ANP), fibronectin, and collagen III. nih.gov Similarly, in a model of renal fibrosis, Paricalcitol repressed the mRNA expression of fibronectin and both type I and type III collagen. wikigenes.orgnih.gov These findings suggest an anti-fibrotic role for Paricalcitol at the gene expression level.

JMJD3 and UTX: A study investigating the role of VDR activation in breast cancer cells found that Paricalcitol dose-dependently increased the expression of the histone H3K27 demethylase JMJD3 at both the mRNA and protein levels. nih.gov In contrast, the expression of a related demethylase, UTX, was not affected by Paricalcitol treatment. nih.gov This demonstrates a highly specific regulatory effect on epigenetic modifiers.

GeneTissue/Model SystemEffect of Paricalcitol
ANP (Atrial Natriuretic Peptide) Mouse heart (pressure overload model)Reduced mRNA expression. nih.gov
Fibronectin Mouse heart (pressure overload model) nih.gov Mouse kidney (renal fibrosis model) wikigenes.orgnih.gov Dermal fibrosis model archivesofrheumatology.orgReduced mRNA expression. archivesofrheumatology.orgwikigenes.orgnih.govnih.gov
Collagen III Mouse heart (pressure overload model) nih.gov Mouse kidney (renal fibrosis model) nih.govReduced mRNA expression. nih.govnih.gov
JMJD3 Human breast cancer cells (MDA-MB-231)Increased mRNA and protein expression. nih.gov
UTX Human breast cancer cells (MDA-MB-231)No change in expression. nih.gov

This table summarizes the documented effects of Paricalcitol on the expression of specific genes in various experimental models.

Impact on Calcium and Phosphate Homeostasis Signaling at the Gene Level

Cellular Signaling Pathways Influenced by this compound

This compound, a deuterated analog of the active vitamin D, paricalcitol, exerts significant influence over various cellular signaling pathways. Its mechanisms are primarily associated with anti-inflammatory, anti-fibrotic, and autophagy-modulating effects observed in preclinical models. These actions are fundamental to its potential therapeutic effects in various pathological conditions.

Anti-inflammatory Mechanisms (e.g., NF-κB signaling pathways)

This compound demonstrates potent anti-inflammatory activity by targeting key inflammatory mediators, most notably the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govrevistanefrologia.com In models of kidney disease, paricalcitol has been shown to inhibit renal inflammation by promoting the vitamin D receptor (VDR)-mediated sequestration of NF-κB. nih.govresearchgate.net This action does not block the activation or nuclear translocation of the p65 subunit of NF-κB, but rather interferes with its ability to bind to DNA and trans-activate pro-inflammatory genes. nih.govresearchgate.net

Specifically, treatment with paricalcitol leads to the formation of a complex between the VDR and the p65 subunit in tubular cells. nih.govresearchgate.net This interaction effectively sequesters p65, preventing it from binding to the promoter regions of target genes like RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted), a potent chemokine. nih.govresearchgate.net This results in a marked reduction of inflammatory cell infiltration, including T-cells and macrophages, into tissues. nih.govresearchgate.net

Further studies have corroborated these findings, showing that paricalcitol significantly reduces serum levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). revistanefrologia.com This effect is also observed at the genetic level, with decreased mRNA expression of these cytokines in peripheral blood mononuclear cells. revistanefrologia.com The anti-inflammatory profile is further supported by evidence of paricalcitol upregulating the Nrf2/HO-1 signaling pathway, which plays a role in combating inflammation and oxidative stress. mdpi.com In animal models of kidney injury, paricalcitol also attenuated the accumulation of macrophages and reduced the secretion of pro-inflammatory cytokines by modulating pathways like MAPK. jpatholtm.org

Table 1: Summary of Anti-inflammatory Mechanisms of Paricalcitol
MechanismKey Signaling Molecule/PathwayObserved EffectReferences
NF-κB SequestrationVDR/p65 complex formationInhibition of p65 binding to gene promoters; reduced RANTES expression. nih.govresearchgate.net
Cytokine ReductionTNF-α, IL-6Decreased serum concentrations and gene expression. revistanefrologia.com
Macrophage ModulationMAPK pathwayReduced macrophage infiltration and pro-inflammatory cytokine secretion. jpatholtm.org
Antioxidant ResponseNrf2/HO-1 pathwayUpregulation of anti-inflammatory and antioxidant defenses. mdpi.com

Anti-fibrotic Mechanisms in In Vitro Cellular Contexts

Fibrosis, the excessive accumulation of extracellular matrix, is a pathological process that this compound can counteract in cellular models. mdpi.comsygnaturediscovery.commdpi.com The anti-fibrotic effects are often linked to its ability to interfere with pro-fibrotic signaling cascades, such as those initiated by transforming growth factor-beta (TGF-β). mdpi.complos.org

In human renal proximal tubular epithelial cells, paricalcitol has been shown to suppress the expression of fibrotic markers like α-smooth muscle actin (α-SMA) and connective tissue growth factor. plos.org This is achieved by inhibiting the TGF-β/Smad signaling pathway, a central regulator of fibrosis. mdpi.complos.org Furthermore, paricalcitol can inhibit the epithelial-mesenchymal transition (EMT), a process where epithelial cells acquire a mesenchymal, fibroblast-like phenotype, which is a key event in the development of fibrosis. plos.org This inhibition is associated with the suppression of the Wnt/β-catenin signaling pathway. plos.org

Research has demonstrated that paricalcitol is capable of suppressing macrophage infiltration, TGF-β1 mRNA and protein expression, and Smad2 phosphorylation, all of which contribute to its anti-fibrotic action. mdpi.com These findings from in vitro studies highlight the compound's potential to modulate the cellular processes that lead to tissue scarring. sygnaturediscovery.commedchemexpress.com

Autophagy Modulation in Renal Tubular Epithelial Cells

Autophagy is a cellular process for degrading and recycling cellular components, and its dysregulation is implicated in kidney diseases. nih.govplos.org this compound has been found to restore defective autophagy in renal tubular epithelial cells, suggesting a renoprotective mechanism. nih.gov

In models of diabetic nephropathy, defective autophagy in the kidneys was partially restored by treatment with paricalcitol. nih.gov This effect was shown to be dependent on the vitamin D receptor (VDR). nih.gov The mechanism involves the activation of the AMPK pathway. nih.gov Specifically, paricalcitol was found to rescue the decreased phosphorylation of AMPK in high-glucose-induced HK-2 cells, a human renal proximal tubular cell line. nih.gov This activation of AMPK by paricalcitol appears to be mediated through the Ca²⁺-CAMKK2-AMPK pathway. nih.gov

In other models of acute kidney injury, paricalcitol has been shown to protect against cellular damage by reducing excessive mitophagy (the selective autophagy of mitochondria) and senescence, thereby preserving mitochondrial function. nih.gov

Cellular Responses and Protective Effects of this compound

The influence of this compound on cellular signaling culminates in a range of protective effects, including the regulation of cell fate and the mitigation of cellular stress.

Effects on Cell Differentiation and Proliferation (e.g., HL-60 cells, colon cancer cell lines)

This compound influences cell differentiation and proliferation, particularly in cancer cell lines. In human myeloid leukemia cell lines like HL-60, paricalcitol is a potent inducer of monocytic differentiation. nih.govplos.org This process involves halting the cell cycle and promoting the development of mature, functional monocytes from primitive leukemic cells. nih.gov

In the context of colon cancer, paricalcitol has demonstrated anti-proliferative effects. researchgate.netnih.gov Studies on various colon cancer cell lines, such as HT-29, SW837, and SW480, have shown that paricalcitol can inhibit cell growth. researchgate.net The sensitivity to these effects varies between cell lines, with HT-29 cells showing a more pronounced reduction in proliferation compared to HCT116 cells, which were found to be more resistant. researchgate.net The anti-proliferative mechanism in sensitive colon cancer cells involves the upregulation of cell cycle inhibitors like p27KIP1 and p21WAF1, and the downregulation of proliferation promoters like cyclin D1 and c-myc. researchgate.net

Table 2: Effects of Paricalcitol on Cancer Cell Line Proliferation
Cell LineCancer TypeEffect of ParicalcitolReferences
HL-60Acute Promyelocytic LeukemiaInduces monocytic differentiation, inhibits proliferation. nih.gov
HT-29Colorectal AdenocarcinomaSensitive; significant inhibition of proliferation. researchgate.net
SW837Colorectal AdenocarcinomaSensitive; inhibition of proliferation. researchgate.net
SW480Colorectal AdenocarcinomaModerately sensitive; some inhibition of proliferation. researchgate.net
HCT116Colorectal CarcinomaResistant; minimal inhibition of proliferation. researchgate.net

Attenuation of Oxidative Stress in Endothelial Cell Models

Endothelial dysfunction, often driven by oxidative stress, is a key factor in vascular damage. nih.govimrpress.com this compound has shown protective effects against oxidative injury in endothelial cells. nih.govbalikesir.edu.tr

In studies using human umbilical vein endothelial cells (HUVEC), paricalcitol treatment was found to protect against hydrogen peroxide (H₂O₂)-induced oxidative stress. nih.govbalikesir.edu.tr The protective effects include increased cell viability, enhanced nitric oxide (NO) production, and maintenance of the mitochondrial membrane potential. nih.gov Paricalcitol also demonstrated the ability to decrease the activity of caspase-3, a key executioner of apoptosis, thereby suppressing cell death. nih.gov Furthermore, it helped to increase the levels of reduced glutathione (B108866) (GSH), a major intracellular antioxidant. nih.gov These protective actions against oxidative damage in endothelial cells appear to be mediated through the VDR. balikesir.edu.tr

Impact on Reactive Oxygen Species Levels

Reactive Oxygen Species (ROS) are highly reactive molecules that, in excess, can lead to cellular damage through a process called oxidative stress. mdpi.comkrcp-ksn.org Paricalcitol has demonstrated a significant capacity to reduce the levels of ROS. In a study on non-alcoholic fatty liver disease (NAFLD) in rats, administration of paricalcitol led to a significant decrease in hepatic ROS levels. nih.gov Similarly, in human umbilical vein endothelial cells (HUVEC) subjected to oxidative injury, paricalcitol treatment showed protective effects. nih.gov The mechanism behind this is partly attributed to the inhibition of enzymes like NADPH oxidase, which are major sources of cellular ROS. d-nb.infonih.gov

Modulation of Antioxidant Systems (e.g., Reduced Glutathione - GSH)

The body has its own defense mechanisms against ROS, known as antioxidant systems. Paricalcitol has been shown to bolster these defenses. A key component of this system is reduced glutathione (GSH), a potent intracellular antioxidant. krcp-ksn.org

Study FocusModel SystemKey Findings on Antioxidant Systems
Hemodialysis Patients 19 human patientsSignificant increase in GSH, SOD, and catalase levels after 3 months of treatment. d-nb.infonih.gov
Endothelial Injury Human Umbilical Vein Endothelial Cells (HUVEC)Paricalcitol (500 nM) increased GSH levels after H2O2-induced stress. nih.gov
NAFLD Rat modelParicalcitol administration elevated total antioxidant activity, glutathione, and catalase. nih.gov
Acute Myeloid Leukemia HL60 cellsReduced glutathione levels were correlated with a suppressed differentiation response to paricalcitol. mdpi.com
Mitochondrial Function and Apoptosis Pathway Modulation

Mitochondria, the powerhouses of the cell, are central to both energy production and the regulation of apoptosis (programmed cell death). mdpi.comoncotarget.com Oxidative stress can damage mitochondria, leading to dysfunction and the initiation of apoptosis. oncotarget.com

Paricalcitol has been shown to have a protective effect on mitochondria. In a model of obstructive nephropathy, paricalcitol treatment prevented mitochondrial damage, such as swelling and crest dilation. nih.gov In endothelial cells under oxidative stress, paricalcitol helped to maintain the mitochondrial membrane potential, a key indicator of mitochondrial health. nih.gov

By preserving mitochondrial function, paricalcitol can inhibit apoptosis. Studies have demonstrated that paricalcitol reduces the number of apoptotic cells and decreases the activity of caspase-3, a key executioner enzyme in the apoptosis pathway. nih.govnih.gov

Study FocusModel SystemFindings on Mitochondrial Function & Apoptosis
Obstructive Nephropathy Rat modelPrevented mitochondrial ultrastructural changes and reduced the number of apoptotic cells. nih.gov
Endothelial Injury Human Umbilical Vein Endothelial Cells (HUVEC)Decreased mitochondrial membrane potential loss and reduced caspase-3 activity. nih.gov

Influence on Nitric Oxide (NO) Production and Endothelial Cell Function

The endothelium is the inner lining of blood vessels and is crucial for cardiovascular health. scielo.brijcscardiol.org Endothelial dysfunction, often characterized by reduced bioavailability of nitric oxide (NO), is an early step in the development of atherosclerosis. ijcscardiol.orgmdpi.com NO is a critical signaling molecule that promotes vasodilation (widening of blood vessels). oregonstate.edu

Paricalcitol has shown beneficial effects on endothelial function, partly through its influence on NO production. In HUVEC cells, even under conditions of oxidative stress, paricalcitol treatment was found to increase the production of NO. nih.gov Conversely, one study in hemodialysis patients noted a decrease in nitrites (a marker of NO production), which was suggested to be due to a downregulation of endothelial and inducible NO synthase activity as part of an antioxidant and anti-inflammatory response. d-nb.info This highlights the complex, context-dependent regulatory role of paricalcitol on the NO pathway.

Preclinical Research Applications of Paricalcitol D6

In Vitro Cellular Model Systems for Mechanistic Elucidation

The use of Paricalcitol-D6 as an internal standard has facilitated the in vitro investigation of Paricalcitol (B1678470) across various cell lines, enabling precise measurements of the compound and its effects.

Studies in Human Umbilical Vein Endothelial Cells (HUVEC)

Currently, there is a lack of specific published research detailing the direct application or study of this compound in Human Umbilical Vein Endothelial Cells (HUVEC). However, research on the non-deuterated form, Paricalcitol, has highlighted its role in modulating endothelial function. Paricalcitol has been shown to exert protective effects on the vasculature, and the use of this compound as an internal standard in potential future HUVEC studies would be crucial for accurate quantification in pharmacokinetic and mechanistic analyses.

Investigations in Kidney-Derived Cell Lines

While direct studies on this compound in kidney-derived cell lines are not prominent in the available literature, the therapeutic effects of Paricalcitol on renal health are well-documented. Paricalcitol is a selective vitamin D receptor activator used in the management of secondary hyperparathyroidism in patients with chronic kidney disease. nih.govamegroups.org In vitro studies focusing on the molecular mechanisms of Paricalcitol in kidney cells would rely on sensitive analytical methods, where this compound would serve as an essential internal standard for the accurate determination of Paricalcitol concentrations. researchgate.net

Use in Cancer Cell Line Research (e.g., HT-29, SW837 colon cancer, NCI-H929 myeloma)

The anti-proliferative effects of Paricalcitol have been investigated in various cancer cell lines, with this compound being instrumental as an internal standard for quantifying Paricalcitol in these experimental settings. researchgate.netresearchgate.net

In studies involving colon cancer, Paricalcitol has been shown to inhibit the proliferation of HT-29 and SW837 cell lines. researchgate.netresearchgate.net Specifically, Paricalcitol treatment led to a decrease in the expression of COX-2, a protein associated with inflammation and cancer progression, in both HT-29 and SW837 cells. researchgate.net Furthermore, Paricalcitol demonstrated the ability to inhibit the proliferation of NCI-H929 myeloma cells by inducing cell cycle arrest and apoptosis. researchgate.netresearchgate.net The effective dose for 50% inhibition (ED50) was determined to be 1.7 x 10-8 M for HT-29 cells and 3.2 x 10-8 M for SW837 cells. researchgate.net For NCI-H929 myeloma cells, the ED50 was found to be 2.0 x 10-10 M. researchgate.net The NCI-H929 cell line, derived from a patient with plasma cell myeloma, is a common model for studying this type of cancer.

Interactive Table: In Vitro Efficacy of Paricalcitol in Cancer Cell Lines

Cell Line Cancer Type Key Findings ED50 Citation
HT-29 Colon Cancer Inhibition of proliferation, decreased COX-2 expression 1.7 x 10-8 M researchgate.netresearchgate.net
SW837 Colon Cancer Inhibition of proliferation, decreased COX-2 expression 3.2 x 10-8 M researchgate.netresearchgate.net
NCI-H929 Myeloma Inhibition of proliferation, induction of cell cycle arrest and apoptosis 2.0 x 10-10 M researchgate.netresearchgate.net

In Vivo Non-Human Animal Models for Disease Pathophysiology Research

The use of this compound as an internal standard has been crucial in preclinical animal studies to understand the pharmacokinetics and efficacy of Paricalcitol in various disease models.

Renal Disease Models (e.g., Secondary Hyperparathyroidism in rats)

Paricalcitol has been extensively studied in rat models of secondary hyperparathyroidism, a common complication of chronic kidney disease. amegroups.orgrevistanefrologia.com In these studies, Paricalcitol effectively suppressed parathyroid hormone (PTH) levels without causing significant hypercalcemia, a common side effect of other vitamin D analogs. amegroups.orgnih.gov For instance, in a study with uremic rats, Paricalcitol was shown to effectively inhibit PTH levels at various doses. amegroups.org The development of sensitive analytical methods using this compound as an internal standard has been pivotal for the pharmacokinetic assessments in these animal models, ensuring accurate measurement of Paricalcitol concentrations in plasma. researchgate.netresearchgate.net

Cardiovascular Disease Models (e.g., attenuation of vascular calcification, atherosclerosis in animals)

Paricalcitol has shown promise in animal models of cardiovascular disease by attenuating vascular calcification and atherosclerosis. nih.govnjmonline.nl Vascular calcification is a significant contributor to cardiovascular morbidity and mortality, and various rodent models have been established to study this process. mdpi.comnih.gov Experimental studies in animal models have demonstrated that Paricalcitol can prevent vascular calcification, potentially through the modulation of inflammatory pathways. nih.govmdpi.com For example, in a rat model of endothelial denudation-induced intimal hyperplasia, Paricalcitol was found to have a potent anti-inflammatory effect. mdpi.com The accurate quantification of Paricalcitol in these studies, essential for understanding its dose-response relationship and therapeutic potential, is made possible by analytical methods employing this compound.

Studies in Bone Metabolism (mechanistic insights into PTH regulation)

Preclinical research has been instrumental in elucidating the mechanisms by which Paricalcitol, and by extension its deuterated form, regulates PTH. These studies have demonstrated that Paricalcitol directly suppresses the synthesis and secretion of PTH from the parathyroid glands. patsnap.com This is achieved through its binding to VDRs in parathyroid cells, which in turn modulates the transcription of the PTH gene, leading to a reduction in PTH mRNA levels and consequently, lower PTH protein production. patsnap.com

Furthermore, Paricalcitol has been shown to down-regulate PTH gene expression by binding to VDR in parathyroid cells. amegroups.org It also increases the levels of Klotho, a protein that plays a role in inhibiting PTH secretion, by up-regulating the expression of the calcium-sensing receptor (CaSR) gene in the parathyroid cell membrane and promoting the binding of fibroblast growth factor 23 (FGF23) to its receptor. amegroups.org

In a study involving a diabetic zebrafish model, treatment with Paricalcitol led to an increase in bone mineralization and regeneration. amegroups.org This effect was attributed to an increase in osteoblast differentiation and insulin (B600854) expression, suggesting that Paricalcitol has the potential to promote the formation of bone cells. amegroups.org

Another aspect of Paricalcitol's action on bone metabolism involves its influence on osteocalcin (B1147995). researchgate.net Released osteocalcin interacts with carboxylase to form carboxylated osteocalcin, which facilitates the incorporation of calcium into the bone. It also works in conjunction with collagen secreted by osteoblasts to form collagen fibers, thereby promoting bone formation. researchgate.net Concurrently, it can inhibit the transformation of pre-osteoclasts into mature osteoclasts, which helps to rebalance (B12800153) bone remodeling and increase bone mass. researchgate.net

The table below summarizes key findings from preclinical studies on Paricalcitol's effect on bone metabolism markers.

Study FocusModelKey FindingsReference
PTH Regulation In vitro (bovine parathyroid cells)Dose-dependent inhibition of PTH secretion. nih.gov
PTH Regulation Renally insufficient ratsEffective inhibition of PTH levels with minimal impact on blood calcium and phosphorus. amegroups.org
Bone Mineralization Diabetic zebrafish modelIncreased bone mineralization and regeneration through enhanced osteoblast differentiation. amegroups.org
Bone Remodeling General preclinical modelsPromotes bone formation via osteocalcin and collagen synthesis; inhibits osteoclastogenesis. researchgate.net

Development of Novel Therapeutic Strategies Based on Mechanistic Insights from this compound Studies

The mechanistic understanding gained from preclinical studies with Paricalcitol is informing the development of new therapeutic approaches. The ability of Paricalcitol to selectively activate VDRs and effectively suppress PTH with a reduced risk of hypercalcemia and hyperphosphatemia compared to other vitamin D analogs makes it a valuable therapeutic agent, particularly for conditions like secondary hyperparathyroidism in patients with chronic kidney disease. patsnap.comnih.gov

Research is ongoing to explore the full therapeutic potential of Paricalcitol and its analogs. For instance, studies are investigating its use in combination with other agents, such as cinacalcet, to manage secondary hyperparathyroidism. frontiersin.orgnih.gov The goal of these combination therapies is to achieve better control of PTH levels while minimizing side effects.

Furthermore, the discovery of novel, non-steroidal VDR agonists that are devoid of hypercalcemic effects opens up new avenues for drug development. nih.govresearchgate.net These new compounds, identified through virtual screening and validated in preclinical models, have shown promise in treating conditions like cardiac hypertrophy and secondary hyperparathyroidism without the calcium-related side effects of traditional vitamin D therapies. nih.govresearchgate.net The development of such agents, inspired by the selective VDR activation profile of molecules like Paricalcitol, represents a significant step forward in creating safer and more effective treatments for a range of diseases.

The table below outlines some of the therapeutic strategies being explored based on the mechanistic insights from Paricalcitol studies.

Therapeutic StrategyRationalePotential ApplicationReference
Combination Therapy (Paricalcitol + Cinacalcet) To achieve more effective PTH suppression with potentially lower doses of each agent, minimizing side effects.Secondary hyperparathyroidism in hemodialysis patients. frontiersin.orgnih.gov
Development of Non-Secosteroidal VDR Agonists To create VDR activators that retain therapeutic benefits (e.g., PTH suppression, cardioprotection) without causing hypercalcemia.Cardiac hypertrophy, secondary hyperparathyroidism, and other conditions linked to vitamin D deficiency. nih.govresearchgate.net
Targeting Lymphangiogenesis To leverage the anti-lymphangiogenic effects of VDR activation for therapeutic benefit in diseases with pathological lymphangiogenesis.Proteinuric kidney disease and potentially other inflammatory and fibrotic diseases. core.ac.uk

Future Research Trajectories and Methodological Innovations for Deuterated Vitamin D Analogs

Advancements in Isotope-Labeling Synthesis Techniques for Complex Molecules

Advancements in organic synthesis are crucial for the efficient and cost-effective production of isotopically labeled complex molecules such as deuterated vitamin D analogs. Traditional methods often involve lengthy, linear synthesis routes starting from chiral-pool starting materials like vitamin D2. iiarjournals.orgsymeres.com However, challenges remain in achieving site-selective labeling, particularly in complex, multifunctional molecules. openmedscience.com

Recent developments are exploring more efficient strategies, including late-stage direct hydrogen isotopic exchange (HIE) and flow chemistry. openmedscience.comx-chemrx.com Late-stage HIE allows for the introduction of isotopes without extensive prefunctionalization, utilizing readily available reagents like D2O. x-chemrx.com Flow synthesis offers advantages such as precise control of reaction parameters, improved mixing, and enhanced safety, which can benefit isotope labeling reactions. x-chemrx.com Palladium-catalyzed cross-coupling reactions and radical-mediated processes are also being optimized for incorporating isotopes at specific positions. openmedscience.com De novo synthesis of the vitamin D ring systems, rather than starting from vitamin D2, presents an alternative approach to install labeling at the CD-ring system, which is often challenging with conventional methods and can be advantageous for metabolism studies where side-chain labeling might be lost due to enzymatic degradation. mdpi.comiiarjournals.orgendotherm-lsm.com The Pauson-Khand reaction is one such method being explored for the synthesis of isotopically labeled vitamin D metabolites. iiarjournals.orgendotherm-lsm.com

Integration of Multi-Omics Technologies with Paricalcitol-D6 Research (e.g., Metabolomics, Proteomics)

The integration of multi-omics technologies, including metabolomics and proteomics, with research using this compound holds significant promise for a more comprehensive understanding of its biological effects. Multi-omics approaches aim to integrate data from different levels of biological organization (e.g., genes, transcripts, proteins, metabolites) to gain a holistic view of biological systems and elucidate complex underlying mechanisms. mdpi.commdpi.comnih.gov

This compound, as a stable isotope-labeled tracer, is particularly valuable in metabolomics studies using LC-MS/MS. mdpi.com By distinguishing the labeled parent compound and its labeled metabolites from endogenous compounds, researchers can accurately track metabolic pathways, determine metabolic rates, and identify novel metabolites. mdpi.comresearchgate.net Integrating this metabolomic data with proteomic data, which provides information on protein expression and function, can help to link changes in metabolite profiles to the activity of specific enzymes and transporters involved in the metabolism and action of paricalcitol (B1678470). mdpi.commdpi.com This integrated approach can reveal critical regulatory pathways and networks affected by paricalcitol, providing deeper insights into its therapeutic effects and potential off-target interactions. mdpi.commdpi.comnih.gov Such strategies are becoming increasingly important in studying complex conditions like chronic kidney disease, where paricalcitol is used. jci.org

High-Throughput Screening and Computational Modeling for Selective VDR Agonists

High-throughput screening (HTS) and computational modeling play crucial roles in identifying and developing selective vitamin D receptor (VDR) agonists with improved therapeutic profiles. HTS allows for the rapid screening of large libraries of compounds to identify potential VDR ligands. researchgate.netresearchgate.net However, HTS can generate large amounts of data that require sophisticated computational approaches for analysis and interpretation. researchgate.net

Computational modeling techniques, such as molecular docking and molecular dynamics simulations, can complement HTS by providing insights into the binding interactions between potential ligands and the VDR. researchgate.netbibliotekanauki.plui.ac.id These methods can help predict binding affinity, identify key interaction residues, and understand the conformational changes induced in the receptor upon ligand binding. researchgate.netbibliotekanauki.placs.org This is particularly important for designing selective VDR agonists that activate desired downstream pathways while minimizing undesirable effects, such as hypercalcemia, which is a significant challenge with some vitamin D analogs. bibliotekanauki.placs.orgfrontiersin.org Computational models can help in the de novo design of novel VDR agonists by allowing for the in silico evaluation of modified structures before synthesis. researchgate.net While this compound itself is primarily a tool for studying the metabolism and pharmacokinetics of paricalcitol, advancements in HTS and computational modeling of VDR agonists will indirectly benefit research on deuterated analogs by providing a better understanding of VDR interactions and guiding the design of future labeled compounds for specific research questions.

Elucidation of Currently Unidentified Metabolic Pathways of this compound

The elucidation of currently unidentified metabolic pathways of this compound is an ongoing area of research. While some metabolic pathways of paricalcitol have been identified, such as 24(R)-hydroxy paricalcitol, there have been reports of unidentified metabolites. nih.gov Deuterated analogs like this compound are invaluable for these studies because the deuterium (B1214612) label allows researchers to differentiate metabolites of the administered this compound from endogenous vitamin D metabolites and background noise in mass spectrometry analysis. mdpi.comresearchgate.net

Exploration of Novel VDR-Mediated Effects in Emerging Preclinical Disease Models

The exploration of novel VDR-mediated effects in emerging preclinical disease models is a significant area for future research involving vitamin D analogs. While the role of VDR in calcium and phosphate (B84403) homeostasis and bone metabolism is well-established, research has revealed broader roles for VDR in various physiological processes, including immune modulation, cell growth and differentiation, and cardiovascular function. acs.orgfrontiersin.orgnih.govnih.gov

Preclinical disease models, such as genetically modified mice (e.g., VDR null mice) or animal models of specific diseases (e.g., chronic kidney disease, autoimmune diseases, certain cancers), are used to investigate the therapeutic potential of VDR agonists. frontiersin.orgnih.govveterinary-practice.com Deuterated vitamin D analogs like this compound can be utilized in these models to precisely track the distribution, metabolism, and target engagement of the compound in different tissues and organs affected by the disease. This can help to correlate the pharmacokinetic and metabolic profile of the analog with observed therapeutic effects or lack thereof in specific disease contexts. For instance, studies in rat models have explored the anti-inflammatory effects of paricalcitol in intimal hyperplasia. mdpi.com Further research using labeled analogs in such models can help elucidate the specific VDR-mediated pathways involved in these novel effects and identify potential new therapeutic applications for vitamin D analogs. Emerging preclinical models of diseases where VDR activation might play a protective or therapeutic role, such as certain inflammatory conditions, metabolic disorders, or neurological diseases, represent promising avenues for future investigation using deuterated vitamin D analogs.

Q & A

Q. Table 1. Comparison of Analytical Techniques for this compound Characterization

TechniqueApplicationSensitivityReference
HPLC-UVPurity assessment, impurity profiling0.1%
LC-MS/MSMetabolic stability, quantification1 ng/mL
NMR (²H-NMR)Deuterium positional verification0.01 mmol

Q. Table 2. PICOT Framework for In Vivo Efficacy Studies

ComponentExample Specification
Population (P)5/6 nephrectomized rats
Intervention (I)This compound (0.5 µg/kg, oral)
Comparison (C)Non-deuterated Paricalcitol
Outcome (O)Serum PTH reduction ≥50%
Time (T)12-week treatment

Key Considerations

  • Ethical Compliance : Ensure animal study protocols align with institutional review board (IRB) guidelines, particularly for longitudinal models .
  • Data Transparency : Publish raw chromatographic and pharmacokinetic datasets in supplementary materials to facilitate peer validation .
  • Novelty : Focus on understudied deuterium effects on off-target receptors (e.g., FGF-23 modulation) to address literature gaps .

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Reactant of Route 1
Paricalcitol-D6
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.